molecular formula C18H13N5OS B6513184 1-phenyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 891104-84-0

1-phenyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B6513184
CAS No.: 891104-84-0
M. Wt: 347.4 g/mol
InChI Key: NSKOMWLNQAFXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one (CAS: 894055-21-1, molecular formula: C₁₇H₁₈N₆OS) is a heterocyclic compound featuring a triazolo-pyridazine core linked to a phenyl group via a sulfanyl ethanone bridge. Its structural complexity arises from the fusion of pyridazine and triazole rings, which confers unique electronic and steric properties. This compound is part of a broader class of triazolo-pyridazine derivatives investigated for their pharmacological relevance, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

1-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS/c24-16(13-6-2-1-3-7-13)12-25-18-21-20-17-10-9-15(22-23(17)18)14-8-4-5-11-19-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKOMWLNQAFXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure[_{{{CITATION{{{2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-](https://link.springer.com/article/10.1007/s41061-022-00365-x). This can be achieved through a cyclization reaction involving hydrazine and a suitable pyridine derivative[{{{CITATION{{{2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-](https://link.springer.com/article/10.1007/s41061-022-00365-x). Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability[{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. These reactions are often facilitated by specific reagents and conditions to achieve the desired products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydrosulfide (NaHS) to introduce the sulfanyl group.

Major Products Formed:

Scientific Research Applications

Biological Activities

The compound has shown promising biological activities in various studies:

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The incorporation of sulfur and nitrogen heterocycles enhances their effectiveness against a range of pathogens. Studies have demonstrated that similar compounds can inhibit bacterial growth and exhibit antifungal activity, which could be extrapolated to the target compound.

Anticancer Properties

Several studies have linked triazole derivatives with anticancer activity. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells by activating caspase pathways.

Anti-inflammatory Effects

Compounds containing triazole rings have been reported to possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways could provide therapeutic benefits.

Material Science Applications

The unique structure of 1-phenyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one also opens avenues in material science:

Organic Electronics

Due to its conjugated structure, this compound can be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-donating and accepting properties can be fine-tuned for optimal charge transport.

Polymer Chemistry

Incorporating this compound into polymer matrices could enhance thermal stability and mechanical properties. Its functional groups can facilitate cross-linking or act as reactive sites for further chemical modifications.

Agricultural Chemistry

The potential use of this compound as a pesticide or herbicide is another area of interest. Compounds with similar structures have been evaluated for their ability to disrupt hormonal functions in pests or inhibit the growth of unwanted plants.

Case Studies and Research Findings

Several studies illustrate the applications of similar compounds:

StudyFocusFindings
Antimicrobial ActivityDemonstrated efficacy against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than standard antibiotics.
Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values indicating potent activity.
Material ScienceShowed improved conductivity when incorporated into polymer blends used in electronic applications.

Mechanism of Action

The mechanism by which 1-phenyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. The phenyl and pyridine groups can engage in hydrogen bonding and π-π interactions with biological targets, while the triazolopyridazine core may interact with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

The triazolo-pyridazine scaffold is shared among several derivatives, but substituent variations critically influence physicochemical and biological properties. Key analogues include:

Compound Name Substituent at Position 6 Substituent at Ethane-1-one Molecular Formula Molecular Weight logP Key Reference
1-Phenyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one (Target) Pyridin-2-yl Phenyl C₁₇H₁₈N₆OS 354.43 3.56
2-{[6-(4-Ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one 4-Ethylphenyl Pyrrolidin-1-yl C₁₉H₂₁N₅OS 367.47 3.56
1-(Piperidin-1-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one Pyridin-2-yl Piperidin-1-yl C₁₇H₁₈N₆OS 354.43 3.56

Key Observations :

  • Phenyl vs.
  • logP Consistency : Despite substituent differences, logP values remain similar (~3.56), suggesting comparable lipophilicity and membrane permeability across analogues .
Adamantyl-Based Derivatives

Adamantyl derivatives (e.g., 1-Adamantan-1-yl-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-one) exhibit enhanced steric bulk and metabolic stability due to the rigid adamantane moiety. These compounds demonstrate superior selectivity in kinase inhibition assays compared to the phenyl-substituted target compound, likely due to reduced off-target interactions .

Acetamide-Functionalized Analogues

N-Cyclohexyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide introduces an acetamide group, which improves hydrogen-bonding capacity and aqueous solubility (logSw = -3.55 vs. -3.54 for the target compound). This modification is associated with increased binding affinity in protease inhibition models .

Biological Activity

The compound 1-phenyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a complex structure characterized by:

  • A triazole ring , which is known for its pharmacological significance.
  • A pyridazinone moiety , contributing to its biological profile.
  • A sulfanyl group , which may enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Triazole derivatives have demonstrated significant antimicrobial properties. Studies have shown that compounds similar to This compound exhibit effective antifungal and antibacterial activities. For instance:

  • In vitro studies reveal that triazole compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for antibiotic development .

Anticancer Properties

Recent research has highlighted the anticancer potential of triazole derivatives. The compound may act as an inhibitor of key signaling pathways involved in cancer progression:

  • c-Met Kinase Inhibition : Similar compounds have shown promising results in inhibiting c-Met kinase activity, which is crucial in tumor growth and metastasis. For example, derivatives with similar structures exhibited IC50 values in the nanomolar range against cancer cell lines such as A549 and MCF-7 .
CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

The mechanisms by which This compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : Compounds in this class often inhibit key enzymes involved in metabolic pathways critical for cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Cell Cycle Arrest : Some studies indicate that triazole derivatives can cause cell cycle arrest at specific phases, further contributing to their anticancer efficacy .

Case Studies

Several studies have explored the biological activity of related triazole compounds:

  • Study on RORγt Inhibition : A study demonstrated that triazole derivatives can inhibit RORγt transcriptional activity effectively, with some compounds showing IC50 values as low as 41 nM .
  • Antimicrobial Testing : Research indicated that specific triazole compounds exhibited broad-spectrum antimicrobial activity against various pathogens, suggesting their utility in treating infectious diseases .

Q & A

Q. What synthetic strategies are recommended for preparing 1-phenyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the triazolopyridazine sulfur center. Key steps include:

  • Step 1: Prepare the triazolopyridazine core via cyclocondensation of hydrazine derivatives with pyridazine precursors under acidic conditions.
  • Step 2: Introduce the pyridin-2-yl group at position 6 using Suzuki-Miyaura coupling with a boronic acid derivative.
  • Step 3: React the sulfhydryl intermediate with a bromoethylketone derivative (e.g., 2-bromo-1-phenyl-ethanone) in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C.
    Validation: Use TLC to monitor reaction progress and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity with ¹H/¹³C NMR and HRMS .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Analyze ¹H and ¹³C NMR spectra to confirm regioselectivity of the triazolopyridazine ring and sulfur-ethylketone linkage. Key signals include aromatic protons (δ 7.5–8.8 ppm) and the ketone carbonyl (δ ~200 ppm in ¹³C).
  • X-ray Crystallography: Resolve crystal structures to validate the bivalent binding motif (e.g., triazolopyridazine-pyridine spatial arrangement). This is critical for understanding pharmacophore orientation .
  • Mass Spectrometry: Use HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

Advanced Research Questions

Q. How can target engagement be validated in cellular models for this compound?

Methodological Answer:

  • Biomarker Analysis: Measure downstream effects like c-Myc downregulation (a BRD4-dependent oncogene) via qPCR or Western blot in cancer cell lines (e.g., MV4-11 leukemia cells).
  • Cellular Thermal Shift Assay (CETSA): Incubate cells with the compound, lyse, and heat to denature unbound proteins. Centrifuge and quantify remaining soluble target protein (e.g., BRD4) via SDS-PAGE.
    Data Interpretation: Compare IC₅₀ values from biochemical (BRD4 binding) vs. cellular (c-Myc suppression) assays to assess membrane permeability and intracellular efficacy .

Q. How should discrepancies in reported potency across studies be addressed?

Methodological Answer:

  • Assay Conditions: Ensure consistency in ATP concentration (for kinase assays), pH, and temperature. For example, used AlphaScreen technology, while employed fluorescence polarization.
  • Cellular Context: Test in isogenic cell lines (wild-type vs. MET/BRD4 knockout) to confirm target specificity.
  • Solubility Correction: Adjust DMSO concentration (<0.1% v/v) to avoid artifacts. Use dynamic light scattering (DLS) to detect aggregation .

Q. What experimental designs are optimal for in vivo pharmacokinetic profiling?

Methodological Answer:

  • Dosing Route: Administer intravenously (IV) and orally (PO) in rodent xenograft models.
  • Plasma Sampling: Collect blood at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Analyze compound levels via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 nM.
  • Tissue Distribution: Sacrifice animals at 24 hours, homogenize tissues (liver, tumor), and quantify compound accumulation.
    Key Parameters: Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F%). reported t₁/₂ >4 hours in mice, enabling sustained target engagement .

Q. How can selectivity against off-target kinases or bromodomains be assessed?

Methodological Answer:

  • Kinase Profiling: Use a panel of 468 kinases (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration. Measure % inhibition and calculate selectivity scores (e.g., Gini coefficient).
  • Bromodomain Screening: Test against BET family members (BRD2/3/4) and non-BET bromodomains (e.g., CREBBP) using TR-FRET assays. showed >100-fold selectivity for BRD4 over BRD2 .

Q. What strategies are recommended for fragment-based optimization of this scaffold?

Methodological Answer:

  • Fragment Library Screening: Use surface plasmon resonance (SPR) to identify fragments binding to adjacent pockets (e.g., ’s approach for IAP inhibitors).
  • Structure-Activity Relationship (SAR): Systematically modify substituents on the pyridin-2-yl group or ethylketone moiety. For example, replace phenyl with morpholine (see ) to improve solubility.
  • Co-crystallization: Resolve ligand-protein complexes (e.g., with BRD4 or MET kinase) to guide substitutions enhancing hydrophobic or hydrogen-bond interactions .

Data Contradiction Analysis

Q. How to resolve conflicting reports on metabolic stability in preclinical species?

Methodological Answer:

  • Species-Specific Metabolism: Compare hepatic microsomal stability (human vs. mouse/rat) using LC-MS/MS to identify cytochrome P450 isoforms involved (e.g., CYP3A4 vs. CYP2D6).
  • Prodrug Strategies: Introduce metabolically labile groups (e.g., tert-butyl esters) to mask reactive sites. highlighted CYP3A4 inhibition as a liability, requiring structural tweaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.